1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. Triazoles are notable for their diverse biological activities and applications in pharmaceuticals and agriculture. This specific compound has garnered interest due to its potential as a bioactive agent and its structural uniqueness.
1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is classified as an aromatic heterocyclic compound due to the presence of the triazole ring. It falls under the category of carboxylic acids because of the carboxyl functional group (-COOH) attached to the triazole structure.
The synthesis of 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a two-step process:
For example, one method involves reacting 4-methylbenzyl azide with an appropriate alkyne in the presence of a copper catalyst under controlled conditions (temperature and solvent) to yield the desired triazole product . Subsequent reactions may involve treating this intermediate with carbon dioxide or using other reagents to introduce the carboxylic acid functionality.
The molecular structure of 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid features:
The molecular formula is , with a molecular weight of approximately 232.24 g/mol. The compound's structure can be represented as follows:
1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid can participate in various chemical reactions:
The reactivity of the compound is influenced by both the triazole ring and the carboxylic acid group. For instance, it can act as a ligand in coordination chemistry or as an intermediate in organic synthesis .
The mechanism by which 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects typically involves interaction with specific enzymes or receptors in biological systems. For example, compounds within this class have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism.
Studies indicate that triazoles can exhibit varying degrees of potency against target enzymes depending on their structural features. For instance, modifications on the phenyl ring or substitutions at different positions can significantly alter their inhibitory activity .
1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several potential applications:
1,2,3-Triazole derivatives represent a cornerstone of modern medicinal chemistry due to their unique physicochemical properties and versatile biological activities. The triazole ring is a five-membered heterocycle featuring three nitrogen atoms, which confers remarkable metabolic stability, dipole moment (∼5 Debye), and hydrogen-bonding capacity. These attributes facilitate strong interactions with biological targets such as enzymes, receptors, and nucleic acids [8] [9]. The synthesis of 1,2,3-triazoles is dominated by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click chemistry" reaction characterized by high regioselectivity (yielding 1,4-disubstituted triazoles), quantitative efficiency, and functional group tolerance [8]. This synthetic accessibility enables rapid generation of combinatorial libraries for drug discovery.
Structurally, the triazole ring serves as a robust bioisostere for disulfide, amide, or ester linkages, enhancing pharmacokinetic profiles of lead compounds. Notable FDA-approved drugs leveraging this scaffold include the antifungal agent fluconazole, the antiviral ribavirin, and the anticancer drug letrozole [8] [9]. Hybrid molecules integrating triazoles with other pharmacophores (e.g., quinazolinones, benzothiazoles) exploit multimodal mechanisms of action, thereby addressing limitations of single-target therapies [2] [4].
1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 23610474; 931703-68-3) exemplifies a strategically functionalized triazole derivative with dual applications in cardiovascular and oncology therapeutics. Its molecular framework (C₁₁H₁₁N₃O₂; MW: 217.23 g/mol) combines:
Table 1: Key Identifiers of 1-(4-Methylbenzyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 23610474; 931703-68-3 |
Molecular Formula | C₁₁H₁₁N₃O₂ |
Molar Mass | 217.23 g/mol |
Synonyms | 1-(p-Tolylmethyl)-1H-1,2,3-triazole-4-carboxylic acid |
Canonical SMILES | CC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O |
In cardiovascular drug discovery, this compound acts as a critical synthon for synthesizing quinazolinone-triazole-acetamide hybrids. These hybrids demonstrate potent vasorelaxant effects by modulating calcium channels or adrenergic receptors, offering alternatives to classical antihypertensives like verapamil [2]. In oncology, it serves as a precursor for EGFR-targeting benzothiazole-triazole conjugates, which suppress cancer cell proliferation in breast (T47D) and colon (HCT-116) carcinomas [4]. Its structural modularity enables scaffold-hopping approaches, as evidenced by analogues like 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1033463-40-9), where methyl substitution augments steric bulk for enhanced target affinity [3].
This review delineates three research objectives:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7